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Compound of Interest

Compound Name: Fructone

Cat. No.: B1293620 Get Quote

An In-depth Technical Guide to Fructone Isomers and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fructone, known formally as Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate (CAS 6413-10-1), is a

synthetic compound widely utilized in the flavor and fragrance industries for its characteristic

fruity, apple-like aroma. It belongs to the class of ketals, synthesized from the reaction of a β-

ketoester (ethyl acetoacetate) and a diol (ethylene glycol). While "Fructone" typically refers to

this specific molecule, the underlying chemical structure allows for a range of isomers, primarily

by altering the diol component. These isomers, possessing unique physicochemical and

sensory properties, are of significant interest for creating novel flavor and fragrance profiles.

This technical guide provides a comprehensive overview of Fructone and its primary structural

isomer, Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. It details their synthesis, physicochemical

properties, and characterization through modern analytical techniques. The document also

presents relevant toxicological data, offering a safety profile essential for professionals in

research and development.

Fructone and Its Isomers: Structure and
Nomenclature
The core structure of Fructone is based on a 1,3-dioxolane ring. Isomerism can be introduced

by modifying the substituents on this ring, most commonly by using a substituted diol in the
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synthesis.

Fructone: The Parent Compound
Fructone is the ketal derived from the condensation of ethyl acetoacetate and ethylene glycol.

IUPAC Name: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate

Common Names: Fructone, Apple Ketal, Applinal

CAS Number: 6413-10-1

Molecular Formula: C₈H₁₄O₄

Molecular Weight: 174.19 g/mol

Key Isomer: Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
A notable structural isomer is formed when propylene glycol (propan-1,2-diol) is used in the

synthesis instead of ethylene glycol. This introduces a second methyl group on the dioxolane

ring at the C4 position. The presence of two chiral centers (C2 and C4) results in diastereomers

(cis and trans isomers).

IUPAC Name: Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate

Common Names: Fraistone®, Fructone B, Strawberry Ketal, Fruity Ketal[1][2]

CAS Number: 6290-17-1 (for the mixture of isomers)

Molecular Formula: C₉H₁₆O₄

Molecular Weight: 188.22 g/mol [1]

The relationship between Fructone and its propylene glycol-derived isomer is illustrated below.

Caption: Structural relationship between Fructone and its propylene glycol-derived isomer.

Physicochemical Properties
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The physical and chemical properties of Fructone and its key isomer are summarized below.

These properties are critical for their application in various formulations and for developing

purification strategies.

Property Fructone (CAS 6413-10-1) Isomer (CAS 6290-17-1)

Molecular Formula C₈H₁₄O₄ C₉H₁₆O₄

Molecular Weight 174.19 g/mol [3] 188.22 g/mol [1]

Appearance Colorless liquid Colorless liquid[1]

Odor Profile
Strong, fruity, apple-like,

woody
Fruity, apple, strawberry, anisic

Density 1.085 g/cm³ @ 20°C 1.042 g/cm³ @ 20°C[1]

Boiling Point 95°C (203°F) 85°C (185°F)[1]

Flash Point 94°C (201.2°F) 91°C (195.8°F)[1]

Refractive Index 1.431 - 1.435 @ 20°C 1.422 - 1.432 @ 20°C[1]

Log P (Octanol/Water) 0.98 1.5[1]

Water Solubility 1.893 g/L (predicted) Slightly soluble

Synthesis Protocols
The general synthesis for Fructone and its isomers is an acid-catalyzed ketalization reaction.

The workflow involves refluxing the reactants with azeotropic removal of water to drive the

reaction equilibrium towards the product.
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1. Reactant Charging
Ethyl Acetoacetate, Diol (e.g., Ethylene Glycol),

Solvent (Toluene), Acid Catalyst (p-TSA)

2. Reaction
Heat to reflux using a Dean-Stark apparatus

to azeotropically remove water.

3. Workup
Cool mixture. Neutralize catalyst with

aqueous base (e.g., NaHCO₃). Wash with brine.

4. Separation & Drying
Separate organic layer. Dry over
anhydrous sulfate (e.g., Na₂SO₄).

5. Purification
Filter drying agent. Remove solvent via

rotary evaporation. Purify by vacuum distillation.

6. Analysis
Characterize product using GC-MS, NMR, and IR.

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of Fructone and its isomers.

Detailed Experimental Protocol: Synthesis of Fructone
(CAS 6413-10-1)
This protocol is a generalized procedure based on established methods.

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-

Stark trap, and a reflux condenser.

Reagent Charging: To the flask, add ethyl acetoacetate (1.0 eq), ethylene glycol (1.5-3.0 eq),

and a suitable solvent for azeotropic water removal (e.g., toluene or cyclohexane). Add a

catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) monohydrate

(0.01 eq).
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Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the

collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours

when water ceases to collect.

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a

separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate

(NaHCO₃) solution (to neutralize the acid catalyst), water, and finally, a saturated brine

solution.

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium

sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: Purify the resulting crude oil by vacuum distillation to yield Fructone as a

colorless liquid.

Characterization and Analytical Protocols
A combination of chromatographic and spectroscopic techniques is required for the

comprehensive characterization of Fructone and its isomers.

Analytical Techniques

Data Output & Interpretation

Purified Sample
(e.g., Fructone)

GC-MS
NMR Spectroscopy

(¹H, ¹³C)
FTIR Spectroscopy

Purity, Retention Time,
Mass-to-Charge Ratio (m/z),

Fragmentation Pattern

Chemical Shifts (δ),
Integration, Splitting Patterns,

Carbon Environment

Functional Group
Absorbance Frequencies (cm⁻¹)

Structure & Purity
Confirmation
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Caption: Standard analytical workflow for the characterization of Fructone isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing purity and confirming the molecular weight of

these volatile compounds.

Protocol:

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Injection: Split mode injection of the sample diluted in a suitable solvent (e.g.,

dichloromethane or ethyl acetate).

Oven Program: A temperature gradient program, for example, starting at 60°C, holding for

2 minutes, then ramping at 10°C/min to 250°C.

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Expected Results (Fructone): A major peak at a characteristic retention time. The mass

spectrum should show a molecular ion peak (M⁺) at m/z 174 (if visible) and characteristic

fragments, most notably at m/z 87 ([M - CO₂Et - CH₃]⁺) and 43.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups.

Protocol: A small drop of the neat liquid sample is placed on the crystal of an ATR-FTIR

spectrometer and the spectrum is recorded.

Expected Results (Fructone):

~1736 cm⁻¹: A strong C=O stretch from the ester group.

~2984, 2890 cm⁻¹: C-H stretching from the alkyl groups.
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~1049-1200 cm⁻¹: Strong C-O stretching from the ester and ketal functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming atom connectivity. Spectra are

typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Characterization of Fructone (400 MHz, CDCl₃):

δ ~4.15 ppm: Quartet (q), 2H (OCH₂CH₃ of the ethyl ester).

δ ~3.95 ppm: Multiplet (m), 4H (OCH₂CH₂O of the dioxolane ring).

δ ~2.70 ppm: Singlet (s), 2H (CH₂ adjacent to the ester carbonyl).

δ ~1.40 ppm: Singlet (s), 3H (CH₃ on the dioxolane ring).

δ ~1.25 ppm: Triplet (t), 3H (OCH₂CH₃ of the ethyl ester).

¹³C NMR Characterization of Fructone (100 MHz, CDCl₃):

δ ~170 ppm: C=O of the ester.

δ ~108 ppm: Quaternary carbon of the ketal (C(O)₂).

δ ~64 ppm: OCH₂CH₂O carbons of the dioxolane ring.

δ ~60 ppm: OCH₂ of the ethyl ester.

δ ~45 ppm: CH₂ adjacent to the ester carbonyl.

δ ~24 ppm: CH₃ on the dioxolane ring.

δ ~14 ppm: CH₃ of the ethyl ester.

Predicted NMR Characterization of Isomer (CAS 6290-17-1): While experimental spectra are

not readily available, the structure allows for prediction of key differences from Fructone:
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¹H NMR: The spectrum will be more complex due to the additional methyl group and

diastereomers. One would expect a doublet for the new methyl group (CH-CH₃) around δ

1.2-1.3 ppm and a corresponding multiplet for the CH proton around δ 4.0-4.3 ppm. The

original dioxolane protons will also show more complex splitting patterns.

¹³C NMR: Additional signals for the new CH₃ and CH carbons will be present. Due to the

presence of diastereomers, a doubling of some or all signals is expected.

Toxicology and Safety Profile
For researchers and developers, understanding the safety profile of a compound is paramount.

While Fructone and its isomers are not associated with any known biological signaling

pathways in a pharmacological context, comprehensive safety assessments have been

conducted, primarily by the Research Institute for Fragrance Materials (RIFM).

Fructone (CAS 6413-10-1):

Genotoxicity: The compound is not genotoxic.

Repeated Dose Toxicity: The No-Observed-Adverse-Effect Level (NOAEL) is determined

to be 333 mg/kg/day.

Reproductive Toxicity: The NOAEL is 1000 mg/kg/day, the highest dose tested.

Skin Sensitization: No safety concerns have been identified at current declared use levels.

Isomer (CAS 6290-17-1):

Genotoxicity: Read-across data from Fructone and direct testing indicate the isomer does

not present a concern for genotoxic potential.

Skin Sensitization: A safety assessment concluded no safety concerns for skin

sensitization under current use levels, based on read-across data.

This information suggests that both compounds have a favorable safety profile under typical

handling and use conditions in a laboratory or industrial setting. Standard laboratory personal

protective equipment (gloves, safety glasses) should be used when handling these materials.
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Conclusion
Fructone and its structural isomers represent a versatile class of ketals with significant

applications in the fragrance industry. Their synthesis is a straightforward application of acid-

catalyzed ketalization, and their characterization relies on a standard suite of analytical

techniques, including GC-MS, FTIR, and NMR spectroscopy. While they do not exhibit known

pharmacological activity, their toxicological profiles have been well-studied, indicating a low

level of hazard. This guide provides the foundational technical data and protocols necessary for

researchers to synthesize, characterize, and safely handle these compounds in a research and

development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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